Reltecimod
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reltecimod, also known as AB-103, NSC-37096, P-2TA, is a CD28 antigen inhibitor potentially for the treatment of necrotizing soft tissue infection.
Aplicaciones Científicas De Investigación
Immune Modulation in Necrotizing Soft Tissue Infections
Reltecimod, a CD28 T-lymphocyte receptor mimetic, has been studied for its role in inhibiting T-cell stimulation by various bacterial pathogens. A clinical trial investigated its efficacy in patients with severe Necrotizing Soft Tissue Infections (NSTI). The trial found that early administration of reltecimod resulted in significant improvement in the primary composite endpoint in the per protocol population, although not in the modified Intent-to-Treat population. Reltecimod was also associated with improved resolution of organ dysfunction and hospital discharge status (Bulger et al., 2020).
Pharmacokinetic/Pharmacodynamics Profile
Reltecimod has a short plasma half-life in humans and various animal models. However, it redistributes quickly to lymphatic tissues, where it achieves higher concentrations and exhibits a rapid onset of effect that lasts for at least 12 hours. This indicates that its prolonged clinical benefits are due to fast distribution to target organs and rapid intervention with signaling pathways, despite its short residence time in plasma (Edgar et al., 2020).
Dosing Efficacy in Mouse Models of Infection
In mouse models of lethal infection, a single dose of reltecimod demonstrated superior efficacy compared to two doses. The single therapeutic dose was associated with an early decrease in cytokine/chemokine levels and circulating leukocyte subpopulations, providing insight into its mechanism of action and supporting its use as a single-dose treatment in clinical trials (Edgar et al., 2019).
Commentary on Reltecimod's Clinical Trials
A commentary on the phase III multicenter randomized controlled trial of reltecimod discusses its use as an immunomodulator. The trial's design and execution were based on a foundation of prior animal studies, cohort studies, and a phase II trial. It highlights the importance of understanding the role of reltecimod in modulating the host-derived inflammatory response in severe infections (Nathens, 2020).
Propiedades
Número CAS |
1447799-33-8 |
---|---|
Nombre del producto |
Reltecimod |
Fórmula molecular |
C46H72N10O15S |
Peso molecular |
1037.197 |
Nombre IUPAC |
(S)-3-((S)-2-((S)-2-((S)-2-((S)-2-((S)-2-((S)-1-(D-alanyl-L-seryl)pyrrolidine-2-carboxamido)-4-(methylthio)butanamido)-4-methylpentanamido)-3-methylbutanamido)propanamido)-3-(4-hydroxyphenyl)propanamido)-4-(((R)-1-carboxyethyl)amino)-4-oxobutanoic acid |
InChI |
InChI=1S/C46H72N10O15S/c1-22(2)18-30(52-39(63)29(15-17-72-8)50-43(67)34-10-9-16-56(34)45(69)33(21-57)54-37(61)24(5)47)42(66)55-36(23(3)4)44(68)48-25(6)38(62)51-31(19-27-11-13-28(58)14-12-27)41(65)53-32(20-35(59)60)40(64)49-26(7)46(70)71/h11-14,22-26,29-34,36,57-58H,9-10,15-21,47H2,1-8H3,(H,48,68)(H,49,64)(H,50,67)(H,51,62)(H,52,63)(H,53,65)(H,54,61)(H,55,66)(H,59,60)(H,70,71)/t24-,25+,26-,29+,30+,31+,32+,33+,34+,36+/m1/s1 |
Clave InChI |
VRNHFZYMPDKTBS-WYUJEMNCSA-N |
SMILES |
O=C(O)C[C@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@H]1N(C([C@H](CO)NC([C@@H](C)N)=O)=O)CCC1)=O)CCSC)=O)CC(C)C)=O)C(C)C)=O)C)=O)CC2=CC=C(O)C=C2)=O)C(N[C@@H](C(O)=O)C)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Reltecimod; AB-103; P-2TA; AB103; P2TA; NSC-37096; BENZCARBIMINE. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.